Further investigation might be required to uncover potential research applications for this compound. This could involve:
APY0201, chemically known as (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridine-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine, is a selective inhibitor of phosphatidylinositol 3-phosphate 5-kinase (PIKfyve). It plays a significant role in modulating cellular processes by targeting the ATP-binding site of the PIKfyve kinase, leading to the suppression of phosphatidylinositol 3,5-bisphosphate synthesis. This inhibition has been linked to decreased production of interleukin-12 and interleukin-23, which are crucial in inflammatory and immune responses .
Specific details on the exact synthetic pathways are often proprietary or found in patent literature .
APY0201 has demonstrated significant biological activity in various studies:
APY0201 has potential applications in:
Studies have shown that APY0201 interacts specifically with PIKfyve kinase, leading to:
APY0201 belongs to a class of compounds that inhibit PIKfyve kinase. Its unique structure and mechanism distinguish it from other inhibitors. Here are some similar compounds:
| Compound Name | Structure | Potency | Unique Features |
|---|---|---|---|
| Apilimod | (E)-4-(6-(2-(3-methylbenzylidene)hydrazinyl)-2-(2-(pyridin-2-yl)pyrazolol[1,5-a]pyrimidin-7-yl)morpholine | Moderate | Known for its use in autoimmune diseases |
| YM201636 | 6-amino-N-(3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenyl)nicotinamide | Lower | Less effective than APY0201 against multiple myeloma |
| Other PIKfyve inhibitors | Various structures | Variable | Often exhibit broader activity profiles but less specificity |
APY0201's selectivity for PIKfyve over other kinases contributes to its potential therapeutic advantages compared to these similar compounds .
The structural identity of 2-[7-(4-morpholinyl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-5-yl]hydrazone, 3-methyl-benzaldehyde has been definitively established through comprehensive analytical characterization. The compound possesses the Chemical Abstracts Service registry number 1232221-74-7 and conforms to the molecular formula carbon twenty-three hydrogen twenty-three nitrogen seven oxygen one. The molecular weight has been precisely determined as 413.48 daltons, consistent with its elemental composition.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[7-(4-morpholinyl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-5-yl]hydrazone, 3-methyl-benzaldehyde. The Simplified Molecular Input Line Entry System representation provides the structural connectivity as CC1=CC(/C=N/NC2=NC3=CC(C4=CC=NC=C4)=NN3C(N5CCOCC5)=C2)=CC=C1. The International Chemical Identifier key has been established as RFZQYGBLRIKROZ-PCLIKHOPSA-N, providing a unique computational identifier for database searches.
The molecular architecture consists of three distinct functional regions that contribute to its biological activity. The core structure features a pyrazolo[1,5-a]pyrimidine scaffold substituted with a morpholine ring at the 7-position and a pyridine group at the 2-position. The hydrazone linkage connects this heterocyclic core to a 3-methylbenzaldehyde moiety, forming the complete pharmacophore. Spectroscopic analysis reveals characteristic absorption maxima at 241 and 323 nanometers in ultraviolet-visible spectroscopy.
The synthetic preparation of 2-[7-(4-morpholinyl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-5-yl]hydrazone, 3-methyl-benzaldehyde employs well-established palladium-catalyzed cross-coupling methodologies. The synthesis strategy builds upon structure-activity relationship studies that identified the pyrazolo[1,5-a]pyrimidine core as a privileged scaffold for phosphatidylinositol kinase inhibition. Initial synthetic approaches involved the preparation of appropriately substituted indole intermediates followed by cyclization to form the target heterocyclic framework.
The key synthetic transformation utilizes Sonogashira coupling conditions to install the alkyne functionality that bridges the heterocyclic core with the aromatic substituent. General procedure protocols employ tetrakis(triphenylphosphine)palladium(0) as the palladium source in combination with copper(I) iodide as the co-catalyst. The reaction conditions typically involve heating the reaction mixture to 85 degrees Celsius in N,N-dimethylformamide solvent with triethylamine as the base.
Alternative synthetic routes have explored Suzuki coupling methodologies using boronic acid or boronic ester coupling partners. These procedures employ potassium carbonate as the base in a dioxane-water solvent system with tetrakis(triphenylphosphine)palladium(0) as the catalyst. The reaction mixture requires heating to 85 degrees Celsius and stirring overnight to achieve complete conversion. Purification of the final products involves preparative high-performance liquid chromatography using methanol-water gradients with trifluoroacetic acid as an additive.
Recent optimization efforts have focused on developing second-generation synthetic approaches that enable more efficient preparation and structural modification. These strategies involve opening the cycloheptadiene ring system present in earlier lead compounds to facilitate synthetic accessibility and structure-activity relationship exploration. The modular synthetic approach allows for systematic variation of the alkyne, indole, and aminopyrimidine regions to optimize pharmacological properties.
The physicochemical characterization of 2-[7-(4-morpholinyl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-5-yl]hydrazone, 3-methyl-benzaldehyde reveals properties consistent with oral bioavailability and pharmaceutical development potential. The compound exists as a crystalline solid with an earth yellow appearance under standard conditions. The purity specifications for research-grade material consistently exceed 98% as determined by high-performance liquid chromatography analysis.
Solubility studies demonstrate that the compound exhibits good solubility in organic solvents commonly used in pharmaceutical formulations. In dimethyl sulfoxide, the compound achieves a solubility of at least 35 milligrams per milliliter, corresponding to 84.65 millimolar concentration. This represents excellent solubility for screening applications and in vitro biological studies. The compound also demonstrates appreciable solubility in N,N-dimethylformamide at approximately 3 milligrams per milliliter.
Table 1: Physicochemical Properties of 2-[7-(4-morpholinyl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-5-yl]hydrazone, 3-methyl-benzaldehyde
Aqueous solubility presents limitations that require careful consideration for biological applications. The compound demonstrates sparingly soluble characteristics in aqueous buffer systems. For maximum solubility in aqueous media, protocols recommend initial dissolution in dimethyl sulfoxide followed by careful dilution with aqueous buffer systems. This approach prevents precipitation and ensures homogeneous solutions for biological evaluation.
Stability profiling indicates that the compound maintains integrity under appropriate storage conditions. In solid form, the material remains stable for extended periods when stored at -20 degrees Celsius in sealed containers protected from moisture. Solution stability varies depending on the solvent system, with dimethyl sulfoxide solutions maintaining stability for 3-6 months at -20 degrees Celsius and up to 12 months at -80 degrees Celsius. For biological applications, working solutions should be prepared fresh to ensure optimal activity.
The compound shares structural features with other phosphatidylinositol kinase inhibitors, including the presence of a hydrazone functional group that may present potential liability concerns. Comparative analysis with related compounds such as vacuolin-1, WX8, and apilimod reveals common structural motifs that contribute to target selectivity while highlighting areas for potential optimization. These structural considerations inform ongoing medicinal chemistry efforts to develop improved analogs with enhanced pharmaceutical properties.
APY0201 demonstrates remarkable anti-myeloma efficacy across diverse multiple myeloma models. The compound exhibited cytotoxic activity against all twenty-five human multiple myeloma cell lines tested, establishing its broad-spectrum therapeutic potential [1] [2] [3]. This universal activity was confirmed through comprehensive dose-response analyses revealing nanomolar potency in the majority of tested cell lines.
In primary patient-derived samples, APY0201 demonstrated dose-dependent sensitivities in forty percent of one hundred ex vivo CD138-positive selected samples at twenty-four hours, with forty-seven percent of responsive samples exhibiting half maximal effective concentration values lower than one hundred nanomolar [1]. When incubation time was extended to seventy-two hours, over ninety percent of primary patient samples showed dose-dependent inhibition of cellular viability, with seventy-one percent exhibiting sensitivity in the nanomolar range with a median half maximal effective concentration of one hundred seventy-nine nanomolar [1].
Comparative analysis with other phosphatidylinositol kinase FYVE finger-containing inhibitors revealed APY0201's superior potency. APY0201 achieved nanomolar half maximal effective concentrations in sixty-five percent of tested cell lines, significantly outperforming YM201636 which achieved similar potency in only forty percent of lines, and apilimod which demonstrated nanomolar effectiveness in merely five percent of tested cell lines [1] [2].
Primary multiple myeloma samples harboring trisomies of one or more odd-numbered chromosomes demonstrated significantly increased sensitivity to APY0201 treatment. This hyperdiploidy-associated sensitivity was statistically significant, with samples lacking trisomies showing more frequent classification as inactive to APY0201 in ex vivo drug screening [1] [4].
The mechanistic basis for this trisomy-specific sensitivity appears linked to phosphatidylinositol kinase FYVE finger-containing expression levels. Data from the CoMMpass project revealed lower phosphatidylinositol kinase FYVE finger-containing expression levels in hyperdiploid samples compared to non-hyperdiploid samples, suggesting that reduced target protein expression may enhance therapeutic susceptibility [1]. This observation was further validated in a cohort of four hundred eighty-seven primary multiple myeloma samples, confirming the inverse relationship between hyperdiploidy and phosphatidylinositol kinase FYVE finger-containing expression [1].
Three primary patient samples identified as sensitive to APY0201 with half maximal effective concentration values of fifty-six point twenty-nine, one hundred one point one four, and one hundred three point three six nanomolar all harbored trisomies of one or more odd-numbered chromosomes, providing additional evidence for hyperdiploidy-associated sensitivity [1].
Samples harboring the t(11;14) translocation demonstrated significantly reduced sensitivity to APY0201 treatment. Primary patient samples with t(11;14) were more frequently classified as inactive to APY0201 in ex vivo drug screening, with this resistance pattern being statistically significant [1] [4].
The molecular basis for t(11;14)-associated resistance involves elevated phosphatidylinositol kinase FYVE finger-containing expression levels. CoMMpass project data demonstrated significantly higher phosphatidylinositol kinase FYVE finger-containing expression in samples harboring t(11;14) compared to samples lacking this translocation [1]. This increased target expression potentially necessitates higher inhibitor concentrations to achieve therapeutic effect, thereby contributing to the observed resistance phenotype.
| Cytogenetic Feature | APY0201 Sensitivity | PIKfyve Expression | Clinical Significance |
|---|---|---|---|
| Trisomies Present | Enhanced sensitivity | Lower expression levels | Potential biomarker for treatment selection |
| t(11;14) Translocation | Reduced sensitivity | Higher expression levels | Identify resistant populations |
| Non-hyperdiploid | Variable response | Baseline expression | Standard sensitivity |
APY0201 demonstrates potent anti-gastric cancer activity through a novel dual mechanism involving simultaneous autophagy inhibition and cell cycle arrest. In both AGS and SGC7901 gastric cancer cell lines, APY0201 inhibited cell proliferation in a concentration-dependent manner, with effects observed in vitro cell models, organoid models, and in vivo xenograft tumor models [5] [6] [7].
The autophagy-modulatory effects of APY0201 in gastric cancer cells involve comprehensive disruption of autophagic flux. APY0201 significantly increased LC3-II and p62 expression levels in gastric cancer cells in a concentration-dependent manner, indicating autophagosome accumulation due to blocked autophagic flux rather than enhanced autophagy induction [5]. The mechanism involves impairment of lysosomal degradation function, as evidenced by the failure of APY0201 combined with bafilomycin A1 to further increase LC3-II and p62 expression compared to APY0201 alone [5].
Mechanistic analysis using tandem StubRFP-SensGFP-LC3 demonstrated that APY0201 increased the number of autophagosomes in gastric cancer cells in a concentration-dependent manner, with autophagosome numbers exceeding autolysosome numbers following treatment [5]. This pattern was similar to the autophagy inhibitor bafilomycin A1 but opposite to the autophagy inducer rapamycin, confirming APY0201's role as an autophagy flux inhibitor [5].
The cell cycle effects involve specific G1/S phase arrest in gastric cancer cells. Flow cytometry analysis revealed that APY0201 treatment resulted in significant accumulation of cells in G1 phase with concurrent reduction in S phase populations [5] [8]. This cell cycle arrest contributes to the overall anti-proliferative effects and works synergistically with autophagy inhibition to suppress gastric cancer cell growth.
Organoid model validation demonstrated that APY0201 reduced the size and number of all five tested gastric cancer organoids in a concentration-dependent manner, with corresponding decreases in cell viability as measured by CCK8 assay [5]. In vivo xenograft studies confirmed therapeutic efficacy, with APY0201-treated groups showing significantly lower tumor volumes and weights compared to control groups, along with slower growth rates over the fourteen-day treatment period [5].
APY0201 treatment results in robust activation of transcription factor EB, the master regulator of lysosomal biogenesis and autophagy. This activation occurs through nuclear translocation of transcription factor EB from its cytoplasmic location, observed as early as six hours following APY0201 treatment and occurring independently of multiple myeloma cell line sensitivity profiles [1] [9].
The transcription factor EB activation mechanism involves dephosphorylation-dependent nuclear translocation. Following APY0201 treatment, transcription factor EB is found in its dephosphorylated state, indicating activation of the transcriptional program [1]. This activation is accompanied by nuclear translocation of related MiT/TFE family members, including TFE3 and MITF, suggesting broad activation of the lysosomal biogenesis pathway [9].
Transcriptional analysis revealed significant upregulation of lysosomal pathway genes following APY0201 treatment. In five human multiple myeloma cell lines with varying sensitivities to APY0201, messenger RNA sequencing profiles demonstrated upregulation of lysosomal pathway gene targets in all tested lines when comparing APY0201-treated cells to untreated controls [1]. This lysosomal gene upregulation was similarly observed in three sensitive primary patient samples, confirming the consistency of this response across different cellular contexts [1].
Specific gene expression changes include upregulation of genes encoding lysosomal proteins such as LAMP1, MCOLN1, cathepsin D, and V-ATPase H and D subunits [9]. The chemokine CCL3 emerged as the single most upregulated gene across all tested multiple myeloma cell lines and primary patient samples following twenty-four hours of APY0201 treatment [1].
Despite robust transcriptional upregulation, protein levels of lysosomal components showed minimal acute changes during APY0201 treatment. Western blot analysis revealed that levels of V-ATPase H subunit, LAMP1, and cathepsin D in APY0201-treated cells remained similar to control cells after three to six hours of phosphatidylinositol kinase FYVE finger-containing inhibition [9]. This decoupling between enhanced messenger RNA levels and unchanged protein levels likely reflects the complex effects of phosphatidylinositol kinase FYVE finger-containing inhibition on protein trafficking and lysosomal targeting [9].
The functional consequences of transcription factor EB activation include enhanced lysosomal biogenesis capacity and compensatory responses to lysosomal dysfunction. Higher basal protein levels of transcription factor EB correlated with increased sensitivity to APY0201 in multiple myeloma cell lines, with the most sensitive lines showing elevated transcription factor EB compared to resistant lines [1]. This suggests that cells with higher transcription factor EB levels may be more susceptible to the disruptive effects of phosphatidylinositol kinase FYVE finger-containing inhibition on lysosomal homeostasis.
| Timepoint | TFEB Response | Gene Expression | Protein Levels | Functional Impact |
|---|---|---|---|---|
| 3 hours | Nuclear translocation | Lysosomal genes upregulated | No significant change | Early compensation |
| 6 hours | Sustained activation | Peak gene expression | Minimal protein increase | Active transcription |
| 24 hours | Continued activation | Maximal upregulation | Limited protein changes | Sustained response |